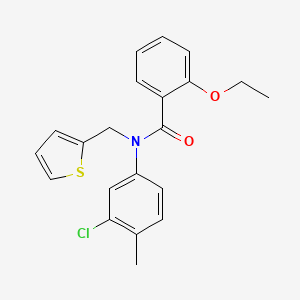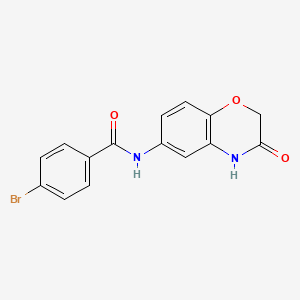
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 3-chloro-4-methylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methylbenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the benzamide is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophen-2-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
- N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide
- N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophen-2-ylmethyl group, in particular, may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-3-25-20-9-5-4-8-18(20)21(24)23(14-17-7-6-12-26-17)16-11-10-15(2)19(22)13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
GKMXNPYUYHHPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342142.png)
![5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11342146.png)
![1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342157.png)
![4-{[7-(4-Methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11342162.png)

![5-[5-(3-hydroxy-4-methoxyphenyl)-1-propanoylpyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342174.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11342184.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11342195.png)
![N-(2-ethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11342200.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11342202.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11342204.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11342210.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342216.png)
